molecular formula C5H7N3 B085506 2-Amino-4-methylpyrimidine CAS No. 108-52-1

2-Amino-4-methylpyrimidine

Cat. No.: B085506
CAS No.: 108-52-1
M. Wt: 109.13 g/mol
InChI Key: GHCFWKFREBNSPC-UHFFFAOYSA-N
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Description

2-Amino-4-methylpyrimidine (CAS 108-52-1) is a heterocyclic organic compound with the molecular formula C₅H₇N₃. It features a pyrimidine ring substituted with an amino group at the 2-position and a methyl group at the 4-position. This compound is primarily used as a chemical intermediate in pharmaceuticals, agrochemicals, and coordination chemistry . Its synthesis often involves reactions with guanidine nitrate and 4,4-dimethoxy-2-butanone under basic conditions, yielding ~66% purity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methylpyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of acetoacetaldehyde with guanidine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. Crystallization and sublimation are commonly used purification methods .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

Pharmacological Applications

a. Inhibition of Inducible Nitric Oxide Synthase (iNOS)

One of the most significant applications of 2-amino-4-methylpyrimidine is its role as a potent inhibitor of inducible nitric oxide synthase (iNOS). Research indicates that this compound effectively reduces nitric oxide (NO) production by inhibiting the catalytic activity of NOS II. In vitro studies have shown that it possesses an IC50 value of 6 nM for murine NOS II, demonstrating high potency compared to other known inhibitors . This inhibition is crucial in managing various inflammatory diseases where iNOS is implicated, such as sepsis and autoimmune disorders .

b. Potential Therapeutic Uses

The inhibition of iNOS by this compound suggests potential therapeutic uses in treating conditions characterized by excessive NO production. These include:

  • Sepsis and Septic Shock : By modulating NO levels, the compound may help mitigate the severe outcomes associated with these conditions.
  • Vascular Dysfunction : Its application could extend to managing diabetes-related vascular issues and other inflammatory diseases like asthma and arthritis .

Imaging Applications

a. PET Tracer Development

Recent studies have explored the use of this compound derivatives as potential positron emission tomography (PET) tracers for imaging iNOS expression in vivo. The development of radiolabeled analogues allows for non-invasive imaging of iNOS activity, which is critical in understanding various pathological conditions where iNOS plays a role . The synthesis and evaluation of these tracers demonstrate their utility in both research and clinical settings.

Mechanism of Action

The mechanism of action of 2-Amino-4-methylpyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes, such as inducible nitric oxide synthase (iNOS), by binding to the active site and preventing the enzyme from catalyzing its reaction. This inhibition can lead to a decrease in the production of nitric oxide, a signaling molecule involved in various physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-5-methylpyridine

  • Molecular Formula : C₆H₈N₂
  • Key Structural Difference : Pyridine ring (one nitrogen) instead of pyrimidine (two nitrogens), with methyl at C3.
  • Synthesis: Magnesium-mediated coupling in ethanol, followed by chromatographic purification .
  • Applications : Serves as a precursor in pharmaceutical inhibitors (e.g., inducible nitric oxide synthase) .
  • Properties : Reduced hydrogen-bonding capacity compared to pyrimidine derivatives due to fewer ring nitrogens .

2-Amino-4-hydroxy-6-methylpyrimidine

  • CAS : 3977-29-5 | Formula : C₅H₇N₃O
  • Key Structural Difference : Hydroxyl group at C4 instead of methyl, with methyl at C4.
  • Applications : Intermediate in agrochemicals and technical products.
  • Properties : Hydroxyl group enhances polarity and hydrogen bonding, improving solubility in polar solvents .

4-Amino-5-aminomethyl-2-methylpyrimidine

  • CAS : 95-02-3 | Formula : C₆H₁₀N₄
  • Key Structural Difference: Additional aminomethyl group at C5.
  • Synthesis : Scalable routes for Vitamin B1 production, emphasizing cost efficiency .
  • Applications : Critical intermediate in thiamine (Vitamin B1) synthesis .
  • Properties: Multiple amino groups increase reactivity in nucleophilic substitutions .

2-Amino-4-ethylpyridine

  • CAS : 33252-32-3 | Formula : C₇H₁₀N₂
  • Key Structural Difference : Ethyl group at C4 instead of methyl.
  • Applications : Used in drug intermediates and aromatic compound synthesis.
  • Properties : Ethyl substituent increases lipophilicity, enhancing membrane permeability in bioactive molecules .

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Key Structural Features Synthesis Method Applications Notable Properties
2-Amino-4-methylpyrimidine 108-52-1 C₅H₇N₃ Pyrimidine ring; NH₂ (C2), CH₃ (C4) Guanidine nitrate + 4,4-dimethoxy-2-butanone Coordination complexes, pharmaceuticals Luminescent Co(II)/Cd(II) complexes
2-Amino-5-methylpyridine - C₆H₈N₂ Pyridine ring; CH₃ (C5) Mg-mediated coupling in ethanol Nitric oxide synthase inhibitors Lower hydrogen-bonding capacity
2-Amino-4-hydroxy-6-methylpyrimidine 3977-29-5 C₅H₇N₃O Pyrimidine ring; OH (C4), CH₃ (C6) Not specified Agrochemicals High polarity
4-Amino-5-aminomethyl-2-methylpyrimidine 95-02-3 C₆H₁₀N₄ Pyrimidine ring; NH₂ (C4), NHCH₂ (C5) Scalable synthesis for Vitamin B1 Thiamine production Enhanced nucleophilicity
2-Amino-4-ethylpyridine 33252-32-3 C₇H₁₀N₂ Pyridine ring; C₂H₅ (C4) Not specified Drug intermediates Increased lipophilicity

Key Research Findings

  • Coordination Chemistry: this compound forms stable luminescent complexes with Co(II) and Cd(II), useful in optical materials . In contrast, 2-amino-4-hydroxy-6-methylpyrimidine exhibits antioxidant and antimicrobial activities in Tutton’s salts .
  • Thermal Stability: Pyrimidine derivatives with hydroxyl or amino groups (e.g., 2-Amino-4-hydroxy-6-methylpyrimidine) show lower thermal stability compared to alkyl-substituted analogs .
  • Synthetic Efficiency: The ethyl-substituted 2-Amino-4-ethylpyridine is synthesized in lower yields (58%) compared to this compound (66%) .

Biological Activity

2-Amino-4-methylpyrimidine (AMP) is a pyrimidine derivative that has garnered attention due to its biological activities, particularly as an inhibitor of inducible nitric oxide synthase (iNOS). This compound has implications in various physiological processes and potential therapeutic applications. This article delves into the biological activity of AMP, focusing on its mechanisms of action, efficacy as an iNOS inhibitor, and relevant case studies.

AMP primarily functions as a competitive inhibitor of iNOS, which is responsible for the production of nitric oxide (NO) in response to inflammatory stimuli. The inhibition mechanism involves the binding of AMP to the active site of the enzyme, competing with the natural substrate, L-arginine.

Key Findings from Research

  • In vitro Studies : AMP demonstrated a potent inhibitory effect on iNOS derived from mouse RAW 264.7 macrophages with an IC50 value of 6 nM. This indicates a strong affinity for the enzyme compared to other known inhibitors such as NG-monomethyl-L-arginine (L-NMMA) and aminoguanidine, which showed significantly higher IC50 values .
  • In vivo Studies : When administered intravenously to conscious rats, AMP inhibited the rise in plasma nitrate levels induced by lipopolysaccharide (LPS), with an ID50 of 0.009 mg/kg/min. This suggests that AMP effectively reduces systemic NO production during inflammatory responses .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity IC50/ID50 Values Notes
Inhibition of iNOS (in vitro)6 nM (mouse), 40 nM (human)Competitive inhibition with respect to L-arginine .
Inhibition of nitrite production1.5 µM (in vitro)Effective in reducing NO levels without affecting NOS II protein induction .
Inhibition of plasma nitrate riseID50 = 0.009 mg/kg/minSignificant selectivity for iNOS over eNOS and nNOS in vivo .
Oral bioavailabilityID50 = 20.8 mg/kgDemonstrated effectiveness via oral administration .

Case Studies and Applications

Several studies have highlighted the potential therapeutic implications of AMP:

  • Inflammatory Disorders : Due to its ability to inhibit NO production, AMP may be beneficial in treating conditions characterized by excessive inflammation, such as sepsis or autoimmune diseases. The selective inhibition of iNOS could mitigate tissue damage associated with high NO levels.
  • Cardiovascular Effects : The elevation of blood pressure observed with AMP administration suggests its role in managing conditions related to hypotension or shock states. However, careful consideration is needed to avoid adverse effects associated with systemic vasoconstriction .
  • Cancer Research : Some studies have explored the role of NO in tumor progression and metastasis. By modulating NO levels through iNOS inhibition, AMP may contribute to anti-cancer strategies, although further research is required to elucidate this potential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-4-methylpyrimidine, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via multi-step reactions involving halogenation, cyclization, or substitution. For example, a documented method involves reacting 2-methyl-4-amino-5-alkoxymethyl-pyrimidine with ammonia under moderate temperatures and catalytic conditions . Another route uses chlorination (e.g., POCl₃) followed by amination, as seen in the synthesis of related pyrimidine derivatives . Reaction parameters like temperature, solvent polarity (e.g., DMF for nucleophilic substitution), and catalyst choice significantly affect yield. For instance, prolonged reflux in POCl₃ may increase halogenation efficiency but risks decomposition, requiring careful optimization .

Table 1: Example Synthesis Conditions

StepReagents/ConditionsPurposeYield Impact
HalogenationPOCl₃, refluxIntroduce Cl substituentHigh yield with excess POCl₃, but side products possible
AminationNH₃, DMF, RTSubstitute Cl with NH₂Moderate yield (60-70%) due to competing hydrolysis

Q. How is the structural identity of this compound confirmed in synthetic workflows?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR : Key peaks include δ ~7.5 ppm (pyrimidine C-H) and δ ~5.3 ppm (NH₂ protons) in DMSO-d₆ .
  • X-ray Crystallography : Hydrogen bonding patterns (e.g., N-H⋯N interactions) and lattice parameters (e.g., monoclinic symmetry) validate molecular packing .
  • Mass Spectrometry : A molecular ion peak at m/z 109.06 (C₅H₇N₃⁺) confirms the molecular formula .

Advanced Research Questions

Q. How can computational methods predict the crystallographic behavior of this compound in co-crystals?

Supramolecular synthon approaches combined with density functional theory (DFT) are used to predict co-crystal formation. For example, the 1:1 co-crystal with 2-methylbenzoic acid was predicted by analyzing hydrogen-bond donor-acceptor compatibility (e.g., carboxylic acid-pyrimidine interactions). DFT calculations (e.g., B3LYP/6-31G*) quantify synthon stability, while Cambridge Structural Database (CSD) mining identifies statistically prevalent motifs . Experimental validation via PXRD and DSC ensures computational accuracy.

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often arise from:

  • Purity Issues : By-products from incomplete reactions (e.g., residual POCl₃) may skew assays. Purification via column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) is critical .
  • Structural Analog Confusion : Derivatives like 2-Amino-4-chloro-6-methylpyrimidine (CAS 5734-64-5) may be misreported. LC-MS and HPLC (C18 column, 0.1% TFA) differentiate analogs .
  • Assay Conditions : Varying pH or solvent (e.g., DMSO concentration in cell cultures) alters solubility and activity. Standardized protocols (e.g., <1% DMSO) improve reproducibility .

Q. How can this compound serve as a precursor for bioactive heterocycles?

Its amino and methyl groups enable diverse functionalization:

  • Anticancer Agents : Coupling with aryl boronic acids via Suzuki-Miyaura reactions generates biaryl derivatives targeting kinase inhibition .
  • Antimicrobial Scaffolds : Thiourea derivatives synthesized by reacting with isothiocyanates show Gram-positive bacterial inhibition (MIC ~8 µg/mL) .
  • Enzyme Probes : Fluorescent labeling (e.g., BODIPY conjugation at the amino group) creates tools for studying nucleotide-binding enzymes .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of dust or vapors (PEL: 5 mg/m³) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA D003) .

Data Contradictions and Validation

Q. Why do NMR spectra of this compound vary across literature reports?

Solvent-induced shifts (e.g., DMSO vs. CDCl₃) and tautomerism (amino vs. imino forms) cause discrepancies. Deuterated solvents with controlled pH (e.g., D₂O + NaOD) stabilize the dominant tautomer for consistent spectra .

Methodological Resources

  • Crystallography : SHELXL for refining hydrogen positions .
  • Spectroscopy : NIST Chemistry WebBook for reference IR/NMR data .
  • Synthetic Protocols : Peer-reviewed journals (e.g., J. Med. Chem.) over commercial databases .

Properties

IUPAC Name

4-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7N3/c1-4-2-3-7-5(6)8-4/h2-3H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCFWKFREBNSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
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DSSTOX Substance ID

DTXSID90148349
Record name Pyrimidine, 2-amino-4-methyl-
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Molecular Weight

109.13 g/mol
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CAS No.

108-52-1
Record name 2-Amino-4-methylpyrimidine
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Record name 2-AMINO-4-METHYLPYRIMIDINE
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Retrosynthesis Analysis

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